Cas no 914224-08-1 (6-(Aminomethyl)-3-nitropyridin-2-amine)

6-(Aminomethyl)-3-nitropyridin-2-amine is a nitro-substituted pyridine derivative featuring both aminomethyl and amine functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for further functionalization, enabling the development of complex heterocyclic compounds. The presence of reactive amino and nitro groups facilitates participation in condensation, reduction, and nucleophilic substitution reactions. This compound is particularly useful in medicinal chemistry for the design of bioactive molecules, including potential enzyme inhibitors or receptor modulators. High purity and well-defined reactivity make it a valuable building block for researchers in drug discovery and fine chemical synthesis.
6-(Aminomethyl)-3-nitropyridin-2-amine structure
914224-08-1 structure
Product Name:6-(Aminomethyl)-3-nitropyridin-2-amine
CAS No:914224-08-1
MF:C6H8N4O2
MW:168.1533203125
CID:1089855
PubChem ID:29922352
Update Time:2025-06-11

6-(Aminomethyl)-3-nitropyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(Aminomethyl)-3-nitropyridin-2-amine
    • AKOS006285139
    • 914224-08-1
    • DTXSID10652195
    • Inchi: 1S/C6H8N4O2/c7-3-4-1-2-5(10(11)12)6(8)9-4/h1-2H,3,7H2,(H2,8,9)
    • InChI Key: CRFMGVLFJMBIJW-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(CN)=NC=1N)=O

Computed Properties

  • Exact Mass: 168.06472551g/mol
  • Monoisotopic Mass: 168.06472551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 111Ų

6-(Aminomethyl)-3-nitropyridin-2-amine Pricemore >>

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Additional information on 6-(Aminomethyl)-3-nitropyridin-2-amine

Recent Advances in the Study of 6-(Aminomethyl)-3-nitropyridin-2-amine (CAS: 914224-08-1) in Chemical Biology and Pharmaceutical Research

The compound 6-(Aminomethyl)-3-nitropyridin-2-amine (CAS: 914224-08-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic amine derivative, characterized by its nitro and aminomethyl functional groups, has been the subject of several studies aimed at exploring its biological activity, synthetic utility, and therapeutic potential. In this research brief, we summarize the latest findings related to this compound, highlighting its role in medicinal chemistry and its implications for future research.

Recent studies have focused on the synthesis and structural optimization of 6-(Aminomethyl)-3-nitropyridin-2-amine to enhance its pharmacological properties. Researchers have employed various synthetic strategies, including nucleophilic substitution and catalytic hydrogenation, to modify the compound's core structure. These efforts have yielded derivatives with improved solubility, stability, and target specificity, making them promising candidates for further preclinical evaluation.

In vitro and in vivo studies have demonstrated that 6-(Aminomethyl)-3-nitropyridin-2-amine exhibits notable activity against a range of biological targets, including enzymes involved in inflammatory pathways and cancer progression. For instance, one study reported its inhibitory effects on specific kinases implicated in tumor growth, suggesting its potential as a lead compound for anticancer drug development. Additionally, its interaction with bacterial enzymes has sparked interest in its application as an antimicrobial agent.

The mechanistic insights into the compound's activity have been elucidated through advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have revealed key binding interactions between 6-(Aminomethyl)-3-nitropyridin-2-amine and its target proteins, providing a foundation for structure-activity relationship (SAR) analyses. Such findings are critical for the rational design of next-generation derivatives with enhanced efficacy and reduced off-target effects.

Despite these promising developments, challenges remain in the clinical translation of 6-(Aminomethyl)-3-nitropyridin-2-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and toxicological studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 6-(Aminomethyl)-3-nitropyridin-2-amine represents a versatile scaffold in medicinal chemistry with broad therapeutic potential. Ongoing research efforts are expected to further unravel its biological mechanisms and expand its applications in treating various diseases. The integration of computational and experimental approaches will be pivotal in accelerating the development of this compound and its derivatives into viable therapeutic agents.

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